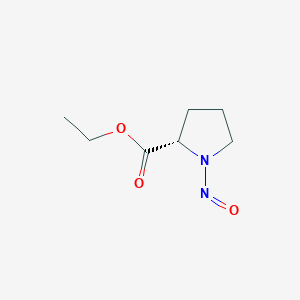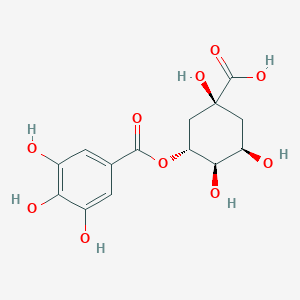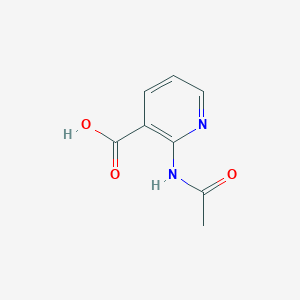
2-Acetamidonicotinic acid
Descripción general
Descripción
2-Acetamidonicotinic acid is a chemical compound with the CAS Number: 17782-03-5 and a molecular weight of 180.16 . Its IUPAC name is 2-(acetylamino)nicotinic acid .
Molecular Structure Analysis
The molecular formula of 2-Acetamidonicotinic acid is C8H8N2O3 . The InChI code is 1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 2-Acetamidonicotinic acid are not available, it’s worth noting that similar compounds often participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The density of 2-Acetamidonicotinic acid is 1.404g/cm3, and its boiling point is 465.2ºC at 760mmHg .Aplicaciones Científicas De Investigación
1. Antioxidant Research
Field:
Biochemistry and Pharmacology
Summary:
2-Acetamidonicotinic acid has shown promise as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. By scavenging free radicals and reactive oxygen species, antioxidants help maintain cellular health.
Methods and Experimental Procedures:
Researchers typically evaluate the antioxidant activity of 2-Acetamidonicotinic acid using in vitro assays. These assays measure the compound’s ability to neutralize free radicals or inhibit lipid peroxidation. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Results and Outcomes:
Studies have demonstrated that 2-Acetamidonicotinic acid exhibits significant antioxidant activity. It effectively scavenges free radicals and protects cells from oxidative damage. Researchers have also explored its potential as an ingredient in cosmeceutical products due to its skin-protective properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-acetamidopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKPMLZTPRQPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525425 | |
| Record name | 2-Acetamidopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidonicotinic acid | |
CAS RN |
17782-03-5 | |
| Record name | 2-Acetamidopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



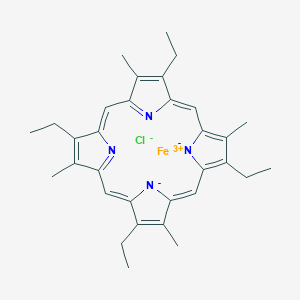

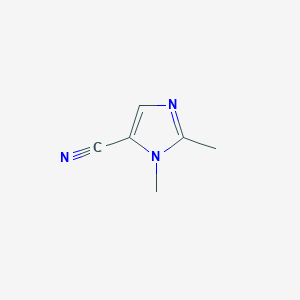




![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)


